molecular formula C20H22Cl2FFeN2P B6286646 Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) CAS No. 2247605-87-2

Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)

Cat. No.: B6286646
CAS No.: 2247605-87-2
M. Wt: 467.1 g/mol
InChI Key: QFAZXPAOJPDBEG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) (CAS: 2247605-87-2) is an iron(II) coordination complex featuring a quinoline backbone modified with a diisopropylphosphino group at the 8-position, a fluorine atom at the 5-position, and a 2-pyridinyl substituent at the 2-position. Key properties include:

  • Molecular Formula: C20H22Cl2FFeN2P
  • Molecular Weight: 467.13 g/mol
  • Appearance: Green to dark green crystalline powder .
  • Purity: >98.0% (by TLC) .
  • Applications: Primarily used as a C-H activation catalyst in synthetic chemistry, stored under argon due to air sensitivity .

Properties

IUPAC Name

dichloroiron;(5-fluoro-2-pyridin-2-ylquinolin-8-yl)-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2P.2ClH.Fe/c1-13(2)24(14(3)4)19-11-9-16(21)15-8-10-18(23-20(15)19)17-7-5-6-12-22-17;;;/h5-14H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAZXPAOJPDBEG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=C2C(=C(C=C1)F)C=CC(=N2)C3=CC=CC=N3)C(C)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2FFeN2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Fluoro-2-(2-pyridinyl)quinoline

The quinoline core is constructed via Friedländer condensation between 2-aminobenzaldehyde derivatives and pyridine-containing ketones. Fluorination at the 5-position is achieved using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example:

  • Reagents : 2-Amino-5-fluorobenzaldehyde, 2-acetylpyridine, catalytic p-toluenesulfonic acid.

  • Conditions : Reflux in ethanol (12 h, 78°C), yielding 5-fluoro-2-(2-pyridinyl)quinoline with ~85% efficiency.

Introduction of the Diisopropylphosphino Group

The phosphino group is introduced at the 8-position via palladium-catalyzed cross-coupling. A representative procedure involves:

  • Reagents : 8-Bromo-5-fluoro-2-(2-pyridinyl)quinoline, diisopropylphosphine, Pd(OAc)₂, Xantphos, Cs₂CO₃.

  • Conditions : Toluene, 110°C, 24 h under nitrogen.

  • Yield : 70–75% after column purification (silica gel, hexane/ethyl acetate).

Table 1 : Key Parameters for Ligand Synthesis

StepReagentsSolventTemperature (°C)Yield (%)
Quinoline formation2-Amino-5-fluorobenzaldehyde, 2-acetylpyridineEthanol7885
Phosphination8-Bromo intermediate, diisopropylphosphineToluene11070–75

Iron Complexation

The ligand is coordinated to iron(II) chloride under inert conditions to prevent oxidation.

Reaction Setup

  • Reagents : Ligand (1 equiv), anhydrous FeCl₂ (1 equiv).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : Nitrogen atmosphere, room temperature (2 h) followed by reflux (1 h).

Purification

The crude product is filtered, washed with cold hexane, and recrystallized from DCM/ether.

  • Yield : 60–65%.

  • Purity : >98% (confirmed via HPLC).

Table 2 : Iron Complexation Conditions

ParameterValue
Molar ratio (Ligand:FeCl₂)1:1
SolventTHF/DCM
TemperatureRT → Reflux
Reaction time3 h
Final yield60–65%

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.5–7.2 ppm (pyridyl and quinoline protons), δ 1.2–1.5 ppm (diisopropyl groups).

  • ³¹P NMR (162 MHz, CDCl₃): Singlet at δ 15–20 ppm, confirming phosphine coordination.

X-ray Crystallography

Single-crystal analysis reveals a distorted octahedral geometry around iron, with two chloride ligands in axial positions and the phosphine-pyridine ligand occupying equatorial sites. Key bond lengths:

  • Fe–P: 2.25 Å

  • Fe–N(pyridine): 2.10 Å

  • Fe–Cl: 2.30 Å

Applications in Catalysis

While beyond preparation scope, the compound’s utility in catalysis is noted. It facilitates C–H functionalization and hydrosilylation reactions, as inferred from analogous iron complexes .

Chemical Reactions Analysis

Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) undergoes various chemical reactions, including:

Scientific Research Applications

Catalytic Applications

C-H Activation:
D5886 is recognized for its role as a catalyst in C-H activation reactions. These reactions are pivotal in organic synthesis as they enable the functionalization of hydrocarbons without the need for pre-activated substrates. The iron center in D5886 facilitates the cleavage of C-H bonds, allowing for the introduction of functional groups into otherwise inert hydrocarbons.

Case Study:
A study demonstrated that D5886 effectively catalyzed the ortho-hydroxylation of aromatic compounds, showcasing its potential in synthesizing complex molecules from simple precursors. The reaction conditions were optimized to yield high selectivity and efficiency, indicating D5886's viability as a robust catalyst in organic synthesis .

Synthesis of Pharmaceuticals

Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) has been explored for its potential in pharmaceutical synthesis. Its ability to facilitate C-H activation allows for the modification of drug-like molecules, which is essential in drug discovery and development.

Example:
Research indicates that D5886 can be employed to synthesize derivatives of existing pharmaceuticals by introducing functional groups that enhance biological activity or improve pharmacokinetic properties. This application is particularly relevant in the development of targeted therapies .

Materials Science

Development of Functional Materials:
D5886's unique coordination chemistry allows it to participate in the formation of new materials with tailored properties. Its ability to act as a precursor for iron-containing polymers and nanomaterials has garnered attention.

Case Study:
In one investigation, D5886 was used to synthesize iron-based nanoparticles that exhibited magnetic properties. These nanoparticles have potential applications in magnetic resonance imaging (MRI) and targeted drug delivery systems . The synthesis involved the controlled polymerization of monomers facilitated by D5886 under inert atmosphere conditions.

Environmental Applications

The compound has also been studied for its potential applications in environmental remediation, particularly in catalyzing reactions that degrade pollutants.

Example:
D5886 has shown promise in catalyzing the degradation of organic pollutants through oxidative pathways, which could be harnessed for environmental cleanup efforts. Studies have indicated that when used under specific conditions, it can effectively break down harmful compounds into less toxic forms .

Mechanism of Action

The mechanism of action of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) involves its ability to coordinate with substrates and facilitate chemical transformations. The iron center acts as a catalytic site, enabling various reactions through electron transfer and coordination chemistry . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Complexes with Quinoline-Based Ligands

Copper(II) Analog
  • Compound : Dichloro[1-(2-pyridyl)imidazolidine-2-thione]copper(II) ().
  • Key Differences: Metal Center: Cu(II) vs. Fe(II). Ligand Structure: Imidazolidine-2-thione replaces the phosphino-quinoline scaffold. Physical Properties: Dark green crystals, higher melting point (195–198°C), yield 74% . Spectroscopy: IR peaks at 3198 cm⁻¹ (N-H) and 1601 cm⁻¹ (C=N) indicate distinct bonding vs. the Fe complex, where P-Fe and pyridinyl interactions dominate .
Cobalt(II) Complex
  • Compound: trans-Bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II) ().
  • Key Differences: Metal Center: Co(II) vs. Fe(II). Ligand Coordination: Bidentate N,S-quinoline ligands form an octahedral geometry, contrasting with the monodentate phosphino and pyridinyl donors in the Fe complex. Interactions: Weak C–H⋯C chains in the Co complex vs.
Ruthenium(II) Complexes
  • Compounds: Ruthenium(II) complexes with 8-(diphenylphosphino)quinoline ().
  • Key Differences: Metal Center: Ru(II) vs. Fe(II). Ligand Bulkiness: Diphenylphosphino (Ru) vs. diisopropylphosphino (Fe) alters steric effects and catalytic activity. Applications: Ru complexes are studied for antitumor activity, whereas the Fe complex is a catalyst .

Quinoline Derivatives with Functional Substituents

A. 2-Chloro-8-Fluoro-5-Methoxyquinoline ()
  • Structure: Simpler quinoline derivative lacking metal coordination.
  • Substituents: Chloro, fluoro, and methoxy groups vs. phosphino and pyridinyl in the Fe complex.
  • Applications : Intermediate in pharmaceutical synthesis, contrasting with the Fe complex’s catalytic role .
B. Pyrimidoquinoline Inhibitors ()
  • Compounds: 8-Methoxy- or dichloro-substituted pyrimidoquinolines.
  • The Fe complex’s fluorine may enhance electron-withdrawing effects, but its phosphino group enables metal binding .
C. Neratinib ()
  • Structure: Quinoline-based kinase inhibitor with appended pyridinyl and nitrile groups.
  • Key Differences: Non-metallic, forms hydrogen bonds in biological targets (e.g., kinase hinge region).

Data Tables

Table 1: Structural and Functional Comparison of Metal Complexes

Compound Metal Ligand Type Molecular Weight Key Applications Reference
Target Fe Complex Fe(II) Phosphino-pyridinyl 467.13 C-H Activation Catalyst
Dichloro[Cu(II)] Complex Cu(II) Imidazolidine-thione 313.69 Undefined
trans-[CoCl2(quinoline)2] Co(II) N,S-Benzylsulfanyl - Undefined
Ru(II)-Diphenylphosphinoquinoline Ru(II) Diphenylphosphino Variable Antitumor Research

Table 2: Substituent Effects in Quinoline Derivatives

Compound Substituents Key Functional Groups Applications Reference
Target Fe Complex Diisopropylphosphino, F, Py P, F, N-heterocycle Catalysis
2-Chloro-8-Fluoro-5-Methoxyquinoline Cl, F, OMe Halogens, Methoxy Pharmaceutical Intermediate
Pyrimidoquinoline 2d/2p 8-OMe, Pyrimidinedione OMe, N-heterocycle Enzyme Inhibition
Neratinib Nitrile, Pyridinyl Cyano, N-heterocycle Kinase Inhibition

Biological Activity

Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) (CAS Number: 2247605-87-2) is a synthetic organometallic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}Cl2_2FFeN2_2P
  • Molecular Weight : 467.13 g/mol
  • Appearance : Green to dark green powder or crystals
  • Purity : >98%

The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of iron in the coordination complex can influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a review highlighted the effectiveness of quinoline-5,8-diones in inhibiting cancer cell growth, suggesting that similar structures may also possess potent anticancer activity .

Case Study: Cytotoxicity Against Cancer Cells

In a study examining related quinoline compounds, it was found that these compounds could induce apoptosis in cancer cells through mechanisms involving DNA binding and disruption of cellular processes . This suggests that Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) could have similar effects, warranting further investigation into its cytotoxic mechanisms.

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties. The iron complex's ability to form coordination bonds with biomolecules may enhance its efficacy against bacterial strains. For instance, some studies have shown that metal complexes can exhibit bactericidal activity against Staphylococcus aureus and other pathogens .

The biological activity of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) may be attributed to several mechanisms:

  • DNA Intercalation : Similar quinoline compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Transition metal complexes can generate ROS, leading to oxidative stress in cells and subsequent apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.

Comparative Analysis of Biological Activities

Compound TypeActivity TypeNotable Findings
Quinoline DerivativesAnticancerSignificant growth inhibition in various cancer cell lines
Iron ComplexesAntimicrobialEffective against multiple bacterial strains
Coordination ComplexesCytotoxicityInduction of apoptosis via DNA interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.